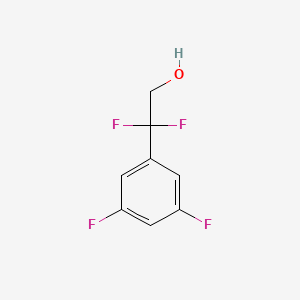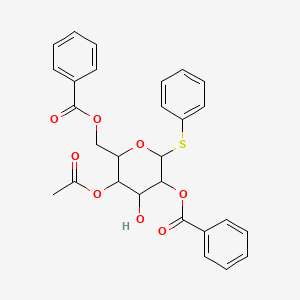
(3-Acetyloxy-5-benzoyloxy-4-hydroxy-6-phenylsulfanyloxan-2-yl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Acetyloxy-5-benzoyloxy-4-hydroxy-6-phenylsulfanyloxan-2-yl)methyl benzoate is a complex organic compound with a molecular formula of C28H26O8S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyloxy-5-benzoyloxy-4-hydroxy-6-phenylsulfanyloxan-2-yl)methyl benzoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of benzoic acid derivatives with alcohols in the presence of acid catalysts. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions, higher yields, and reduced production costs. Additionally, industrial processes may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Acetyloxy-5-benzoyloxy-4-hydroxy-6-phenylsulfanyloxan-2-yl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzoic acid derivatives, while reduction of the ester groups may produce corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3-Acetyloxy-5-benzoyloxy-4-hydroxy-6-phenylsulfanyloxan-2-yl)methyl benzoate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development studies .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity allows for the modification of its structure to tailor its properties for specific applications.
Mechanism of Action
The mechanism of action of (3-Acetyloxy-5-benzoyloxy-4-hydroxy-6-phenylsulfanyloxan-2-yl)methyl benzoate involves its interaction with molecular targets through its functional groups. The ester and hydroxyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The phenylsulfanyl group may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar reactivity but lacking the hydroxyl and sulfanyl groups.
Methyl salicylate: Contains both ester and hydroxyl groups but lacks the phenylsulfanyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C28H26O8S |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(3-acetyloxy-5-benzoyloxy-4-hydroxy-6-phenylsulfanyloxan-2-yl)methyl benzoate |
InChI |
InChI=1S/C28H26O8S/c1-18(29)34-24-22(17-33-26(31)19-11-5-2-6-12-19)35-28(37-21-15-9-4-10-16-21)25(23(24)30)36-27(32)20-13-7-3-8-14-20/h2-16,22-25,28,30H,17H2,1H3 |
InChI Key |
VHTJDGRGBFUZBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1O)OC(=O)C2=CC=CC=C2)SC3=CC=CC=C3)COC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


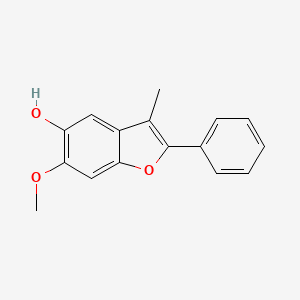

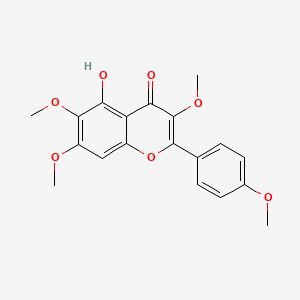
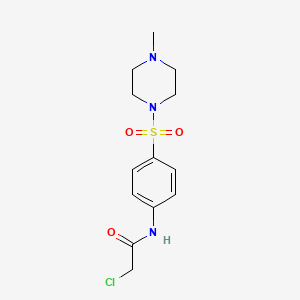
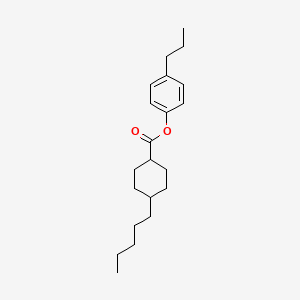
![[5-[2-(Dimethylamino)ethyl]-2-(4-methoxyphenyl)-1,4-dioxo-2,3-dihydro-1lambda4,5-benzothiazepin-3-yl] acetate](/img/structure/B12305193.png)
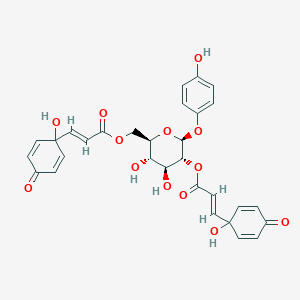
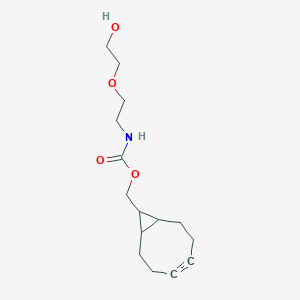
![tert-butyl N-[3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B12305211.png)
![3-Methyl-5-(2-methyl-7-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole hydrochloride](/img/structure/B12305212.png)
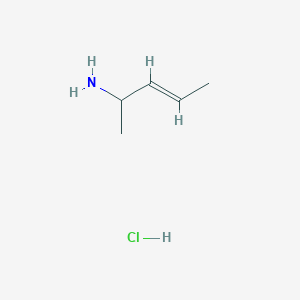

![(2S,3S)-3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12305224.png)
